molecular formula C22H29ClN2O3 B4139833 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride

2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride

Cat. No. B4139833
M. Wt: 404.9 g/mol
InChI Key: CZWLJQFSPNKBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. This compound is widely used in scientific research to investigate the role of β3-adrenergic receptors in various physiological and pathological conditions.

Mechanism of Action

2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride selectively activates β3-adrenergic receptors, which are predominantly expressed in adipose tissue and smooth muscle. Activation of β3-adrenergic receptors leads to increased lipolysis and thermogenesis in adipose tissue, which results in the breakdown of stored fat and increased energy expenditure. 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride also promotes glucose uptake and insulin sensitivity in skeletal muscle, which helps to regulate blood glucose levels.
Biochemical and Physiological Effects:
2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride has been shown to have a range of biochemical and physiological effects. This compound increases lipolysis and thermogenesis in adipose tissue, which leads to the breakdown of stored fat and increased energy expenditure. 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride also promotes glucose uptake and insulin sensitivity in skeletal muscle, which helps to regulate blood glucose levels. Additionally, 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride has been shown to improve cardiac function in heart failure and reduce inflammation in obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride in lab experiments is its selectivity for β3-adrenergic receptors, which allows for specific investigation of the role of these receptors in various physiological and pathological conditions. However, one limitation of using 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several potential future directions for research involving 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride. One area of interest is the use of this compound as a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, further investigation into the role of β3-adrenergic receptors in cardiovascular disease and obesity could lead to the development of new treatments for these conditions. Finally, the development of longer-acting analogs of 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride could improve its efficacy in animal studies and potentially lead to the development of a new therapeutic agent.

Scientific Research Applications

2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride has been extensively used in scientific research to investigate the role of β3-adrenergic receptors in various physiological and pathological conditions. This compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, which makes it a potential therapeutic agent for the treatment of type 2 diabetes. 2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}-N-phenylacetamide hydrochloride has also been shown to improve cardiac function in heart failure and reduce inflammation in obesity.

properties

IUPAC Name

2-[4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy]-N-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3.ClH/c1-2-26-21-14-17(15-23-18-8-6-7-9-18)12-13-20(21)27-16-22(25)24-19-10-4-3-5-11-19;/h3-5,10-14,18,23H,2,6-9,15-16H2,1H3,(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWLJQFSPNKBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2CCCC2)OCC(=O)NC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy]-N-phenylacetamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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